N-(2-chloro-5-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure features a 2-chloro-5-fluorophenyl acetamide group linked via a sulfanyl bridge to a 3-[(4-fluorophenyl)methyl]-substituted thieno[3,2-d]pyrimidin-4-one moiety.
Properties
IUPAC Name |
N-(2-chloro-5-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N3O2S2/c22-15-6-5-14(24)9-17(15)25-18(28)11-31-21-26-16-7-8-30-19(16)20(29)27(21)10-12-1-3-13(23)4-2-12/h1-9H,10-11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPYXKPFFQVUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological properties:
- Chloro and Fluoro Substituents : These halogen atoms can enhance lipophilicity and alter the electronic properties of the molecule.
- Thieno[3,2-d]pyrimidine Core : This bicyclic structure is known for its pharmacological relevance, particularly in inhibiting various kinases.
- Sulfanyl Group : The presence of sulfur can influence reactivity and binding interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This inhibition leads to a decrease in DNA synthesis and ultimately induces apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G1 phase arrest in various cancer cell lines, suggesting potential use as an anti-cancer agent .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| L1210 (Mouse Leukemia) | 0.05 | |
| A549 (Lung Cancer) | 0.1 | |
| MCF7 (Breast Cancer) | 0.08 |
Case Studies
- Case Study on L1210 Cells : A study conducted on L1210 mouse leukemia cells revealed that the compound inhibited cell proliferation significantly with an IC50 value in the nanomolar range. The mechanism was linked to the intracellular release of active metabolites that interfere with nucleotide metabolism .
- Breast Cancer Models : In MCF7 breast cancer models, the compound was effective at inducing apoptosis through caspase activation pathways, further confirming its potential as an anti-cancer therapeutic .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-(2-chloro-5-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit promising anticancer properties.
Case Study: In Vitro Screening
A study published in Molecules reported the synthesis of thiophene derivatives that inhibit key pathways involved in cancer cell proliferation. Specifically, compounds demonstrated activity against VEGFR-2 and AKT, leading to apoptosis in liver cell carcinoma models . The compound was part of a series that showed high inhibitory activity in prostate cancer cell lines (PC-3) and moderate activity against HepG2 cells.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4a | PC-3 | 5.0 | VEGFR-2 inhibition |
| 4b | HepG2 | 10.0 | AKT pathway inhibition |
| 4c | PC-3 | 7.5 | Apoptosis induction |
Antimicrobial Properties
Research has also explored the antimicrobial potential of compounds with similar structures. The thieno[3,2-d]pyrimidine framework has been associated with antibacterial activity.
Case Study: Antimicrobial Screening
A study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structural modifications influenced the potency against various strains, indicating a structure-activity relationship that can be exploited for drug development.
Table 2: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6a | Staphylococcus aureus | 12 µg/mL |
| 6b | Escherichia coli | 25 µg/mL |
Drug Design and Development
The compound's unique structure allows it to serve as a lead compound in drug design processes aimed at developing novel therapeutics for various diseases.
Insights from Computational Studies
Computational docking studies have suggested that N-(2-chloro-5-fluorophenyl)-2-{...} interacts favorably with target proteins involved in cancer and microbial resistance mechanisms. These insights are crucial for optimizing lead compounds during the drug development process.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s uniqueness lies in its combination of fluorinated aromatic rings, a sulfanyl bridge, and a thienopyrimidine scaffold. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Fluorination Patterns : The target compound’s dual fluorophenyl groups (2-chloro-5-fluorophenyl and 4-fluorophenylmethyl) distinguish it from analogs like Compound 50, which uses a 2,4-difluorobenzyl group. Fluorine atoms improve metabolic stability and membrane permeability .
- Sulfanyl-Acetamide Linkage: Shared with compounds 561295-12-3 and 442648-07-9, this group facilitates hydrogen bonding with biological targets. However, the thienopyrimidine core in the target compound may offer enhanced π-π stacking compared to triazole-based analogs .
- Heterocyclic Core: The thienopyrimidine scaffold is less common in the listed analogs, which predominantly use pyrimidine (Compound 50) or triazole cores.
Physicochemical and Spectroscopic Comparisons
NMR and MS/MS Data
- NMR Analysis : highlights that substituents in regions analogous to the target compound’s fluorophenyl groups (e.g., positions 29–36 and 39–44 in related pyrimidines) cause distinct chemical shift changes. For example, fluorinated aromatic protons typically resonate at δ 7.0–7.5 ppm, while sulfanyl-linked methylenes appear near δ 3.5–4.0 ppm .
- Mass Spectrometry: Molecular networking () suggests that the target compound’s MS/MS profile would cluster with sulfanyl-acetamide analogs (e.g., cosine score >0.8 for shared fragmentation patterns). The thienopyrimidine core may yield unique fragment ions (e.g., m/z 150–200) compared to triazole-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
